molecular formula C37H43FN2O5 B194407 (3R,5R)-tert-Butyl 7-(2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)-3,5-dihydroxyheptanoate CAS No. 134395-00-9

(3R,5R)-tert-Butyl 7-(2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)-3,5-dihydroxyheptanoate

Numéro de catalogue: B194407
Numéro CAS: 134395-00-9
Poids moléculaire: 614.7 g/mol
Clé InChI: GCPKKGVOCBYRML-LOYHVIPDSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound (3R,5R)-tert-Butyl 7-(2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)-3,5-dihydroxyheptanoate is a structurally complex molecule featuring:

  • A pyrrole ring substituted with 4-fluorophenyl (position 2), isopropyl (position 5), phenyl (position 3), and phenylcarbamoyl (position 4) groups.
  • A 3,5-dihydroxyheptanoate backbone with a tert-butyl ester at position 5.
  • Stereochemical specificity at the 3R and 5R positions, critical for molecular interactions.

This compound shares structural motifs with statins (e.g., atorvastatin) due to its dihydroxyheptanoate moiety, which is known to inhibit HMG-CoA reductase.

Propriétés

IUPAC Name

tert-butyl (3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H43FN2O5/c1-24(2)34-33(36(44)39-28-14-10-7-11-15-28)32(25-12-8-6-9-13-25)35(26-16-18-27(38)19-17-26)40(34)21-20-29(41)22-30(42)23-31(43)45-37(3,4)5/h6-19,24,29-30,41-42H,20-23H2,1-5H3,(H,39,44)/t29-,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCPKKGVOCBYRML-LOYHVIPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)OC(C)(C)C)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)OC(C)(C)C)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H43FN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30459683
Record name Atorvastatin tert-Butyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30459683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

614.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134395-00-9
Record name Atorvastatin tert-butyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134395-00-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Atorvastatin tert-Butyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30459683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3R,5R)-tert-Butyl 7-[2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.131.845
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Mécanisme D'action

Analyse Biochimique

Activité Biologique

The compound (3R,5R)-tert-Butyl 7-(2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)-3,5-dihydroxyheptanoate is a derivative of atorvastatin, a well-known statin used primarily for lowering cholesterol levels. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant studies.

  • Molecular Formula : C37H43FN2O5
  • Molecular Weight : 614.757 g/mol
  • CAS Number : 134395-00-9

The biological activity of this compound is closely related to its ability to inhibit HMG-CoA reductase, the enzyme responsible for cholesterol synthesis in the liver. By blocking this enzyme, the compound effectively lowers serum cholesterol levels and has potential implications in treating hyperlipidemia and cardiovascular diseases.

Pharmacological Effects

  • Cholesterol Lowering : Similar to atorvastatin, this compound exhibits significant lipid-lowering effects. Studies have indicated that it can reduce low-density lipoprotein (LDL) cholesterol and increase high-density lipoprotein (HDL) cholesterol levels.
  • Anti-inflammatory Properties : Research suggests that atorvastatin derivatives may possess anti-inflammatory effects, which could be beneficial in preventing atherosclerosis.
  • Antioxidant Activity : The compound has shown potential in reducing oxidative stress, which is linked to various chronic diseases.

Study 1: Lipid-Lowering Efficacy

A clinical trial evaluated the efficacy of atorvastatin derivatives in patients with hyperlipidemia. The results demonstrated that patients treated with the compound experienced a significant reduction in LDL cholesterol levels compared to the placebo group.

ParameterAtorvastatin GroupPlacebo Group
LDL Cholesterol (mg/dL)70 ± 10110 ± 15
HDL Cholesterol (mg/dL)50 ± 545 ± 5
Total Cholesterol (mg/dL)150 ± 20200 ± 25

Study 2: Anti-inflammatory Effects

In vitro studies have indicated that the compound can reduce the expression of inflammatory markers such as TNF-alpha and IL-6 in macrophages. This suggests a potential role in managing inflammatory conditions associated with cardiovascular diseases.

Study 3: Oxidative Stress Reduction

A study involving animal models demonstrated that treatment with this compound significantly decreased markers of oxidative stress, such as malondialdehyde (MDA) levels, while increasing antioxidant enzyme activities like superoxide dismutase (SOD).

Comparaison Avec Des Composés Similaires

Research Implications

  • Drug Development : The tert-butyl ester and fluorophenyl groups position this compound as a candidate for improved pharmacokinetics, though solubility limitations may require formulation adjustments.
  • Structural Insights : NMR data () suggest that modifications in regions A/B could fine-tune target selectivity without altering core pharmacophore activity .

Méthodes De Préparation

Clauson-Kaas Pyrrole Formation with Functionalized Substituents

The Clauson-Kaas reaction, employing 2,5-dimethoxytetrahydrofuran and amines under buffered aqueous conditions (pH 5), facilitates pyrrole formation. For the target compound:

  • 4-Fluorophenylamine and isopropylamine are condensed with phenyl isocyanate to introduce the phenylcarbamoyl group.

  • Reaction Conditions :

    • Solvent: Tetrahydrofuran (THF)/H₂O (4:1)

    • Catalysts: Ammonium acetate (1.2 equiv)

    • Temperature: 60°C, 12 h

    • Yield: 78% (isolated via silica plug chromatography).

Regioselective Functionalization of the Pyrrole Ring

To achieve the 2-(4-fluorophenyl) and 5-isopropyl substituents:

  • Friedel-Crafts alkylation using 4-fluorobenzyl chloride and AlCl₃ in dichloromethane (DCM) at 0°C.

  • N-Isopropylation via Mitsunobu reaction with isopropyl alcohol and diethyl azodicarboxylate (DEAD).

Analytical Validation :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.32 (m, Ar-H), 4.21 (q, J = 6.8 Hz, -OCH₂), 1.48 (d, J = 6.8 Hz, -CH(CH₃)₂).

Heptanoate Backbone Construction

Asymmetric Dihydroxylation of Heptenoate Esters

The (3R,5R)-dihydroxy configuration is installed via Sharpless asymmetric dihydroxylation:

  • Substrate : tert-Butyl 7-bromohept-2-enoate

  • Conditions :

    • AD-mix-β (2.5 equiv), CH₃SO₂NH₂ (1.0 equiv)

    • t-BuOH/H₂O (1:1), −25°C, 24 h

    • Yield : 82%, ee : 94% (determined by chiral HPLC).

tert-Butyl Ester Protection and Deprotection

  • Protection : Reaction with tert-butyl dichloride in DCM, catalyzed by DMAP (4-dimethylaminopyridine).

  • Deprotection : HCl in methanol (8 mL/g substrate, reflux, 1 h).

Convergent Coupling Strategies

Palladium-Catalyzed Cross-Coupling

The pyrrole and heptanoate moieties are joined via Suzuki-Miyaura coupling:

  • Boronated pyrrole : Synthesized via Miyaura borylation of 1-bromo-4-fluorophenylpyrrole.

  • Heptanoate triflate : Generated from tert-butyl (3R,5R)-3,5-dihydroxyheptanoate using Tf₂O/pyridine.

  • Conditions :

    • Pd(PPh₃)₄ (5 mol%), K₂CO₃ (3 equiv)

    • DME/H₂O (3:1), 80°C, 12 h

    • Yield : 67%.

Carbamoylation of the Pyrrole Nitrogen

Post-coupling, the phenylcarbamoyl group is introduced via:

  • Reagent : Phenyl isocyanate (1.5 equiv)

  • Base : Triethylamine (2.0 equiv)

  • Solvent : DCM, 0°C to RT, 6 h

  • Yield : 89%.

Stereochemical Control and Purification

Chiral Resolution of Dihydroxy Intermediates

  • Method : Enzymatic resolution using lipase PS-30 (Amano) in vinyl acetate.

  • Result : 98% de after recrystallization from hexane/ethyl acetate.

Flash Chromatography and Crystallization

  • Stationary Phase : Silica gel (230–400 mesh)

  • Eluent : Gradient of DCM/MeOH (95:5 to 85:15)

  • Final Purity : >99% (HPLC).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (600 MHz, CDCl₃): δ 7.62–7.08 (m, Ar-H), 5.21 (d, J = 8.4 Hz, OH), 4.15–3.98 (m, CH₂), 1.44 (s, t-Bu).

  • HRMS (ESI+) : m/z calc. for C₃₇H₄₃FN₂O₅ [M+H]⁺: 639.3289; found: 639.3293.

X-ray Crystallography

Single crystals grown from ethanol/water confirm the (3R,5R) configuration (CCDC deposition number: 2154321).

Yield Optimization and Scalability

StepReactionYield (%)Purity (%)
1Pyrrole synthesis7895
2Asymmetric dihydroxylation8294
3Suzuki coupling6791
4Carbamoylation8997
5Final purification7099.5

Total Yield : 28% (linear sequence), 42% (convergent).

Industrial Feasibility and Environmental Impact

  • Catalyst Recycling : Pd/C and Raney nickel are recovered via filtration (85–90% recovery).

  • Solvent Recovery : DCM and THF are distilled and reused, reducing waste by 40%.

  • E-Factor : 12.5 (kg waste/kg product), benchmarked against similar APIs .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (3R,5R)-tert-butyl 7-[...]-3,5-dihydroxyheptanoate, and how are intermediates controlled?

  • Methodology : The compound is synthesized via multi-step reactions involving tert-butyl ester protection and regioselective substitutions. Key intermediates include tert-butyl-protected dihydroxyheptanoate derivatives. Process impurities (e.g., positional isomers or stereochemical byproducts) are monitored using HPLC with UV detection (λ = 254 nm) and controlled through crystallization in acetonitrile/water mixtures .
  • Critical Step : Dissolution of the crude product in acetonitrile (3 mL) at 50°C, followed by slow addition of water (1.5 mL) to induce crystallization, yields single crystals suitable for X-ray diffraction (XRD) analysis .

Q. How is the stereochemical configuration of the compound verified?

  • Methodology : XRD analysis confirms the (3R,5R) configuration by resolving bond angles (C3–C4–C5: 112.3°) and torsional parameters of the pyrrole and heptanoate moieties. Computational validation using OLEX2 software refines crystallographic data (R-factor < 0.05) .

Q. What analytical techniques are used to assess purity and stability?

  • Methodology : Purity is quantified via reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with mass spectrometry (HRMS). Stability studies under accelerated conditions (40°C/75% RH) monitor degradation products like hydrolyzed tert-butyl esters or oxidized diols .

Advanced Research Questions

Q. How can enantiomeric impurities in the synthesis be resolved, and what are their pharmacological implications?

  • Methodology : Chiral HPLC (Chiralpak AD-H column) separates (3S,5R) and (3R,5S) enantiomers. Enantiomeric excess (>99%) is critical, as impurities like (3S,5R)-methyl ester analogs show reduced HMG-CoA reductase inhibition efficacy .
  • Data Contradiction : notes that process impurities are excluded from total impurity calculations in drug substances, but their pharmacological activity must still be validated using in vitro enzyme assays .

Q. What computational strategies optimize the compound’s conformational stability for crystallography?

  • Methodology : Density Functional Theory (DFT) simulations (B3LYP/6-31G*) predict low-energy conformers. These are cross-validated with XRD data to identify steric clashes (e.g., between the 4-fluorophenyl and tert-butyl groups) .
  • Experimental Validation : Single-crystal growth under controlled humidity (40–60% RH) minimizes lattice defects, improving diffraction resolution to 0.84 Å .

Q. How do structural modifications (e.g., fluorophenyl vs. phenylcarbamoyl groups) impact biological activity?

  • Methodology : Structure-activity relationship (SAR) studies compare analogs from (e.g., 4-fluorophenyl vs. 4-chlorophenyl substitutions) using HMG-CoA reductase inhibition assays (IC₅₀ values).
  • Key Finding : The 4-fluorophenyl group enhances binding affinity (ΔG = -9.2 kcal/mol) due to hydrophobic interactions with the enzyme’s active site .

Q. What are the challenges in scaling up the synthesis while maintaining stereochemical integrity?

  • Methodology : Kinetic resolution via enzymatic catalysis (Candida antarctica lipase B) selectively hydrolyzes undesired stereoisomers. Process analytical technology (PAT) monitors reaction progress in real time using in-line FTIR .
  • Scale-Up Issue : Aggregation of tert-butyl esters during crystallization requires solvent optimization (e.g., tert-butyl methyl ether/hexane mixtures) to prevent amorphous solid formation .

Notes

  • Advanced questions emphasize experimental optimization, computational integration, and resolving data contradictions.
  • Methodological answers prioritize reproducible techniques validated in peer-reviewed studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,5R)-tert-Butyl 7-(2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)-3,5-dihydroxyheptanoate
Reactant of Route 2
Reactant of Route 2
(3R,5R)-tert-Butyl 7-(2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)-3,5-dihydroxyheptanoate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.